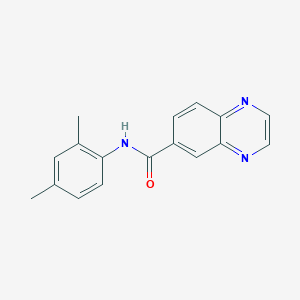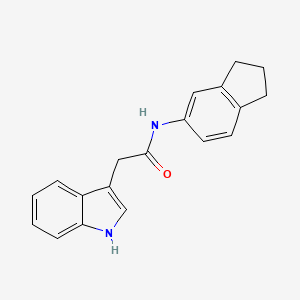
Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide, also known as QCA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. QCA is a derivative of quinoxaline, which is a nitrogen-containing aromatic compound. QCA has been studied for its potential use in medicinal chemistry, as well as in materials science.
Wirkmechanismus
The mechanism of action of Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of immune responses. This compound has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a potentially attractive candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for research on Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for therapeutic intervention. Other potential future directions include the development of new synthetic methods for this compound and the exploration of its potential applications in materials science.
Synthesemethoden
The synthesis of Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide can be achieved through various methods, including the reaction of 2,4-dimethylphenylamine with quinoxaline-6-carboxylic acid in the presence of a coupling agent. Other methods involve the use of palladium-catalyzed cross-coupling reactions or copper-catalyzed coupling reactions. The purity and yield of this compound can be optimized through careful selection of reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
Quinoxaline-6-carboxylic acid (2,4-dimethyl-phenyl)-amide has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer and infectious diseases. This compound has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-3-5-14(12(2)9-11)20-17(21)13-4-6-15-16(10-13)19-8-7-18-15/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXISCXPCMAOWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727364 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)




![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
![3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638448.png)
![3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638451.png)
![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)
![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)